hemoglobin Extremadura
Description
Properties
CAS No. |
125547-24-2 |
|---|---|
Molecular Formula |
C24H27N3O8S3 |
Synonyms |
hemoglobin Extremadura |
Origin of Product |
United States |
Discovery and Initial Molecular Characterization of Hemoglobin Extremadura
Historical Context of First Identification (1989)
Hemoglobin Extremadura was first described in 1989 by Villegas et al. tandfonline.comtandfonline.comtandfonline.com This discovery was made in a 27-year-old Spanish female who presented with slight splenomegaly and hemolytic anemia. tandfonline.com The presence of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells, was also noted. tandfonline.com This finding pointed towards the presence of an unstable hemoglobin variant. tandfonline.comtandfonline.comnih.gov
At the time, the identification of new hemoglobin variants relied on a combination of hematological observation and advanced protein chemistry techniques. tandfonline.comtandfonline.comnih.gov The initial investigation of this case was prompted by the clinical presentation of hemolysis, a hallmark of many unstable hemoglobins (B146990). tandfonline.com The discovery was significant as it added to the growing database of hemoglobin variants and highlighted the diversity of mutations that can occur in the globin genes. tandfonline.comnih.gov this compound is particularly noteworthy because it results from two point mutations on the same β-globin allele, an infrequent occurrence among the numerous described hemoglobin variants. tandfonline.comtandfonline.comnih.gov
Early Methodologies Employed for Initial Characterization
The characterization of this compound in 1989 utilized the most advanced techniques available at the time for protein analysis. tandfonline.comtandfonline.comnih.gov These methods were crucial in isolating the abnormal globin chain and identifying the specific amino acid substitutions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was a key technique used in the initial characterization of this compound. tandfonline.comtandfonline.comnih.gov RP-HPLC separates molecules based on their hydrophobicity. springernature.com In the case of hemoglobin analysis, the globin chains are separated, allowing for the identification of abnormal chains. nih.gov
For this compound, RP-HPLC was employed to separate the globin chains. tandfonline.comtandfonline.comnih.gov The abnormal β-globin chain, designated as βX, was observed to elute after the normal βA chain, indicating a change in its hydrophobic properties due to the amino acid substitutions. tandfonline.com This separation was a critical first step in isolating the variant chain for further analysis.
Table 1: RP-HPLC Elution Profile of Globin Chains in this compound Carrier
| Globin Chain | Elution Order | Implication |
| αA | Normal | The α-globin chain is unaffected. |
| βA | Normal | Represents the normal β-globin chain. |
| βX (Extremadura) | Elutes after βA | The abnormal β-globin chain exhibits different hydrophobic properties. tandfonline.com |
Following the isolation of the abnormal βX chain by RP-HPLC, the next step was to pinpoint the exact location of the amino acid substitutions. tandfonline.comtandfonline.comnih.gov This was achieved through tryptic digestion followed by fragment analysis.
Trypsin is a protease that cleaves peptide chains specifically at the carboxyl side of lysine (B10760008) and arginine residues. uthsc.edu This process breaks down the long globin chain into smaller, more manageable peptide fragments. uthsc.edunih.gov These fragments were then analyzed, likely using an automated analyzer, to determine their amino acid sequence. tandfonline.comtandfonline.comnih.gov By comparing the peptide fragments of the βX chain with those of a normal βA chain, the researchers were able to identify the altered peptides and subsequently the precise amino acid substitutions.
This detailed analysis revealed that this compound has two substitutions on the β-globin chain: Glycine (B1666218) at position 64 is replaced by Serine, and Valine at position 133 is replaced by Leucine (B10760876). tandfonline.comtandfonline.comnih.gov
Table 2: Amino Acid Substitutions in this compound
| Position | Original Amino Acid | Substituted Amino Acid | Helix |
| β64 | Glycine (Gly) | Serine (Ser) | E8 |
| β133 | Valine (Val) | Leucine (Leu) | H11 |
Genetic and Allelic Basis of Hemoglobin Extremadura
HBB Gene Mutations on the β-Globin Chain
Molecular analysis through DNA sequencing of the HBB gene has identified two missense mutations that collectively define Hemoglobin Extremadura. tandfonline.com These mutations occur in different exons of the gene, leading to two amino acid substitutions in the beta-globin polypeptide chain. tandfonline.com
The second mutation occurs in the third exon of the HBB gene, at codon 133. tandfonline.com Here, a guanine (B1146940) base is substituted by a cytosine (GTG > CTG), which leads to the replacement of valine with leucine (B10760876). tandfonline.com This position is designated H11, signifying its place as the eleventh residue in the H helix. tandfonline.comresearchgate.net The replacement of valine with the more hydrophobic and bulkier leucine residue at this position is a contributing factor to the protein's characteristics. researchgate.net
Uniqueness of Double Point Mutations on a Single Allele
The presence of two distinct point mutations on the same allele is an infrequent occurrence in human genetics. tandfonline.comnih.gov Among the vast number of described variants of the β-globin cluster, only a small fraction are the result of two point mutations. tandfonline.comresearchgate.net Specifically, of 781 documented variants, only 32, which accounts for approximately 4.1%, are caused by double mutations on the same allele. tandfonline.comnih.gov This rarity underscores the unique genetic nature of this compound. In most cases of double-mutated hemoglobins (B146990), one of the mutations is primarily responsible for the clinical phenotype, while the second is often clinically silent. tandfonline.com
Molecular Origin and Genetic Inheritance Patterns (Autosomal Dominant)
The molecular event leading to two mutations on a single gene chain can occur through one of two primary mechanisms: a homologous crossover between genes that each carry a single, different mutation during meiosis, or the emergence of a de novo (new) mutation in a gene that already possesses one. tandfonline.com
Hemoglobinopathies can be inherited in different ways. orthobullets.com While many, such as sickle cell anemia, follow an autosomal recessive pattern where two copies of the abnormal gene are required to cause the disease, unstable hemoglobin variants like this compound often exhibit an autosomal dominant inheritance pattern. orthobullets.comwikipedia.org Autosomal dominant inheritance means that the condition is located on an autosome (non-sex chromosome) and inheriting just one copy of the mutated gene from one parent is sufficient to cause the trait or disorder. rochester.edumigrc.org In such cases, an affected individual has at least a 50% chance of passing the gene to each of their children. rochester.edu The dominant nature of unstable hemoglobins is because the presence of the abnormal globin chain, even alongside normal chains produced by the other allele, is enough to result in a clinical phenotype, such as mild hemolytic anemia. dnai.org
Structural Analysis and Molecular Stability of Hemoglobin Extremadura
Detailed Mapping of Amino Acid Substitutions within the β-Globin Chain
Hemoglobin Extremadura is defined by the presence of two missense mutations within a single β-globin allele. nih.gov The first substitution occurs at codon 64, where a glycine (B1666218) (Gly) residue is replaced by a serine (Ser). This position is located at the eighth residue of the E helix and is designated as β64(E8)Gly→Ser. nih.govnih.gov The second mutation is found at codon 133, where a valine (Val) is substituted by a leucine (B10760876) (Leu). This position corresponds to the eleventh residue of the H helix, denoted as β133(H11)Val→Leu. nih.govoncohemakey.com
The initial description of this compound in 1989 identified only the β133(H11)Val→Leu substitution. oncohemakey.com However, subsequent and more recent molecular analysis in 2011 definitively characterized it as a double mutant, confirming the presence of both the β64(E8)Gly→Ser and β133(H11)Val→Leu substitutions on the same β-globin chain. nih.gov The presence of two mutations on a single globin allele is an infrequent occurrence, with such double mutations accounting for a small percentage of all known β-globin variants. nih.gov
| Mutation Details for this compound | |
| Affected Globin Chain | β-Globin |
| Mutation 1 | β64(E8)Gly→Ser |
| Mutation 2 | β133(H11)Val→Leu |
| Initial Identification | Initially described with only the β133(H11)Val→Leu mutation in 1989. oncohemakey.com |
| Confirmed Molecular Structure | Confirmed as a double mutant in 2011. nih.gov |
Impact of Mutations on Secondary and Tertiary Protein Structure
The stability of the hemoglobin molecule is critically dependent on its precise three-dimensional structure. The amino acid substitutions in this compound disrupt this intricate architecture, leading to the observed instability.
Perturbation of the Heme Environment due to E8 Substitution
The β64(E8)Gly→Ser mutation occurs in a region that is in close spatial relationship with the heme pocket. The heme group, which is essential for oxygen binding, is nestled within a hydrophobic pocket of the globin chain. nih.gov The substitution of the small, non-polar glycine residue with the larger, polar serine residue at position E8 is thought to alter the steric and electronic environment of this pocket. While specific structural studies on this compound are limited, substitutions at the E8 position in other hemoglobin variants are known to cause instability by altering the heme pocket's configuration. researchgate.net The introduction of a bulkier and more polar side chain can lead to a less optimal fit for the heme group, potentially weakening the interactions that hold it in place.
Mechanisms Underlying Unstable Hemoglobin Phenotypes
The structural alterations induced by the mutations in this compound culminate in a phenotype of instability through several interconnected mechanisms.
Role of Specific Amino Acid Changes in Protein Unfolding Pathways
Unstable hemoglobins (B146990) often exhibit an increased tendency to unfold and denature. researchgate.net The substitution of a non-polar residue in the interior of the protein with a polar one, as seen with the Gly→Ser change at β64(E8), can disrupt the hydrophobic core that is a major driving force for protein folding and stability. nih.gov This can create a thermodynamically less favorable state, lowering the energy barrier for unfolding.
Consequences for Heme-Globin Interactions
A critical consequence of the structural perturbations in unstable hemoglobins is the weakening of the interaction between the globin chain and its heme prosthetic group. nih.gov The altered heme pocket environment resulting from the β64(E8)Gly→Ser substitution likely leads to a less secure binding of the heme molecule. The loss of heme from the globin chain results in an unstable apoglobin that is highly prone to precipitation. nih.gov These precipitates of denatured globin are known as Heinz bodies, a hallmark of unstable hemoglobin hemolytic anemias. researchgate.net The precipitation of these abnormal hemoglobins within the red blood cell leads to membrane damage and premature destruction of the cell, resulting in hemolysis. researchgate.net
| Summary of Destabilizing Mechanisms in this compound | |
| Mutation | Structural and Functional Consequences |
| β64(E8)Gly→Ser | Perturbs the heme pocket environment, potentially weakening heme-globin interactions. researchgate.net Disrupts the packing between the B and E helices due to the introduction of a bulkier side chain. researchgate.net |
| β133(H11)Val→Leu | Introduces a slightly larger hydrophobic side chain into the H helix, causing modest disruption of the tertiary structure. oncohemakey.comvub.be |
| Combined Effect | The two mutations likely act synergistically to decrease the overall stability of the hemoglobin molecule, leading to an increased propensity for denaturation, Heinz body formation, and subsequent hemolysis. |
Computational Modeling and Molecular Dynamics (MD) Simulations
Computational modeling and molecular dynamics (MD) simulations represent powerful, albeit thus far largely theoretical, tools for dissecting the structural and functional consequences of mutations in hemoglobin variants like Hemoglobin (Hb) Extremadura. Although specific, published MD simulation studies on Hb Extremadura are not available in the current scientific literature, the principles of these techniques allow for robust predictions regarding the variant's molecular behavior. MD simulations model the movement of atoms and molecules over time, providing a high-resolution view of protein dynamics that is often inaccessible through experimental methods alone. nih.govtemple.edu By applying physical force fields, these simulations can predict how the double mutation in Hb Extremadura—β64(E8)Gly→Ser and β133(H11)Val→Leu—alters the protein's stability and conformational dynamics compared to wild-type Hemoglobin A (HbA). nih.govnih.gov
Such simulations for Hb Extremadura would typically involve creating a three-dimensional model of the mutant protein based on the known crystal structure of HbA. This model would then be placed in a simulated aqueous environment, and the trajectory of its atoms would be calculated over nanoseconds or even microseconds. nih.govelifesciences.org Analysis of these trajectories would offer insights into the key structural and energetic changes responsible for the instability of this variant.
The primary function of hemoglobin—cooperative oxygen binding—is governed by a conformational change between a low-affinity Tense (T) state and a high-affinity Relaxed (R) state. nih.gov MD simulations are exceptionally well-suited to explore the energy landscape of this transition and how it is perturbed by mutations. plos.org
For Hb Extremadura, simulations would be expected to reveal an altered transition pathway. The T state is stabilized by a network of inter-subunit salt bridges and hydrogen bonds, which are broken during the transition to the R state upon oxygenation. nih.govbahargroup.org The mutations in Hb Extremadura are located in regions critical to this process:
β64(E8)Gly→Ser: The E-helix is adjacent to the heme pocket. The substitution of a small, flexible glycine residue with a larger, polar serine residue introduces a hydroxyl group capable of forming new, aberrant hydrogen bonds. This could potentially destabilize the local conformation of the E-helix or interfere with the subtle movements required for the T-to-R transition. It might favor a specific state, thereby altering the equilibrium and reducing the cooperativity of oxygen binding.
β133(H11)Val→Leu: This residue is located in the H-helix. While both valine and leucine are hydrophobic, leucine has a larger side chain. This substitution occurs within the protein's interior and could disrupt the precise packing of the hydrophobic core that supports the globin fold, potentially affecting the stability of both the T and R states and the dynamics of the transition between them.
Simulations would likely show that these mutations either increase the energy barrier for the T-R transition or destabilize the T-state structure, making it more prone to unfolding, which aligns with the experimental classification of Hb Extremadura as an unstable variant. nih.govplos.org
The stability of the hemoglobin tetramer relies on a delicate balance of interactions within each subunit (intra-subunit) and between the different subunits (inter-subunit). Computational analysis can quantify the impact of the Gly→Ser and Val→Leu mutations on these interactions.
Intra-subunit Interactions: The primary intra-subunit effect is anticipated from the β64(E8)Gly→Ser mutation. Glycine at this position affords significant backbone flexibility. Its replacement by serine introduces both steric bulk and a polar hydroxyl group. This change is predicted to alter the local environment of the heme pocket, a critical region for protein stability.
Table 1: Predicted Effects of the β64(E8)Gly→Ser Mutation on Intra-subunit Interactions
| Feature | Glycine (Wild-Type) | Serine (Hb Extremadura) | Predicted Impact on Interaction |
| Size | Minimal (H atom side chain) | Larger (CH₂OH side chain) | Increased steric hindrance near the heme pocket. |
| Flexibility | High backbone flexibility | Reduced backbone flexibility | Local stiffening of the E-helix. |
| Polarity | Nonpolar | Polar (hydroxyl group) | Potential for new, aberrant intra-helical or helix-heme hydrogen bonds, disrupting the native structure. |
Table 2: Predicted Effects of Mutations on Key Hemoglobin Interactions
| Interaction Type | Locus | Wild-Type Residue | Hb Extremadura Residue | Predicted Effect of Mutation |
| Intra-subunit | β-globin E-helix (Heme Pocket Vicinity) | β64 Glycine | β64 Serine | Introduction of a polar group may disrupt the hydrophobic heme pocket and alter local helix stability. |
| Inter-subunit | β-globin H-helix (α1β1 interface) | β133 Valine | β133 Leucine | Increased side-chain volume may alter hydrophobic packing at the dimer interface, potentially weakening tetramer stability. |
Based on computational modeling principles, the structural deviations in this compound compared to wild-type HbA can be predicted to occur at both local and global levels.
Local Structural Perturbation: The most significant deviation is expected around the β64 position . The replacement of glycine with serine would likely lead to a measurable shift in the path of the E-helix backbone. This could, in turn, alter the tilt and position of the nearby heme group, providing a direct molecular basis for the observed instability and tendency to precipitate, forming Heinz bodies. nih.gov
Combined Effect on Global Stability: Computationally, the combined effect of these two mutations would be synergistic. The local instability at the heme pocket (from β64 Ser) coupled with minor destabilization of a major subunit interface (from β133 Leu) would predict a protein that is significantly less stable than wild-type HbA. An analysis of the root-mean-square fluctuation (RMSF) from an MD simulation would be expected to show increased atomic motion in the β-globin chains of Hb Extremadura, particularly around the E and H helices, confirming a less stable and more flexible structure. scirp.org
Molecular Biophysics and Functional Alterations of Hemoglobin Extremadura
Oxygen Binding Affinity and Cooperative Ligand Binding Studies
The primary function of hemoglobin is to bind oxygen in the lungs and release it in the tissues. This process is defined by the hemoglobin's affinity for oxygen and its cooperativity—the phenomenon where the binding of one oxygen molecule influences the binding of subsequent ones.
The relationship between oxygen saturation and the partial pressure of oxygen (pO2) is described by the oxygen equilibrium curve (OEC). wikipedia.orgyoutube.com A key parameter derived from this curve is the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govresearchgate.net A lower p50 indicates a higher affinity for oxygen (a "left-shift" of the curve), meaning hemoglobin binds oxygen more readily but releases it less easily. youtube.comyoutube.com Conversely, a higher p50 signifies a lower oxygen affinity (a "right-shift"), facilitating oxygen release to the tissues. youtube.comyoutube.com
Specific quantitative data for the oxygen equilibrium curve and the precise p50 value for Hemoglobin Extremadura are not available in the search results. Such studies would be essential to determine if the dual substitutions result in a clinically significant shift in oxygen affinity.
Cooperative binding in hemoglobin gives its oxygen equilibrium curve a characteristic sigmoidal (S-shape). wikipedia.org The degree of this cooperativity can be quantified by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity, which is characteristic of normal adult hemoglobin (HbA), typically around 2.8. nih.gov A coefficient of 1 signifies non-cooperative binding, while a value less than 1 indicates negative cooperativity. nih.gov
There are no specific experimental results available in the searched literature detailing the Hill coefficient for this compound. An analysis of its Hill coefficient would be necessary to understand how the structural changes from the two mutations impact the allosteric communication between the hemoglobin subunits during ligand binding.
Allosteric Regulation Mechanisms and Effector Binding
The oxygen-binding affinity of hemoglobin is finely tuned by various molecules known as allosteric effectors. These effectors bind to sites on the hemoglobin molecule distinct from the oxygen-binding heme groups, influencing its structure and function.
2,3-Bisphosphoglycerate (2,3-BPG): This molecule, present in red blood cells, is a potent negative allosteric effector. ditki.comaklectures.com It binds to a central cavity in the deoxyhemoglobin (T-state) and stabilizes it, thereby decreasing oxygen affinity and promoting oxygen release in the tissues. ditki.comaklectures.comwikipedia.org
pH (Bohr Effect): A decrease in pH (increase in H+ concentration), as found in metabolically active tissues, stabilizes the T-state of hemoglobin, leading to a decrease in oxygen affinity and enhanced oxygen delivery. ditki.com This is known as the Bohr effect.
Carbon Dioxide (CO2): CO2 reduces oxygen affinity through two mechanisms. It contributes to the Bohr effect by forming carbonic acid, which lowers pH. Additionally, CO2 can bind directly to the N-terminal amino groups of the globin chains to form carbaminohemoglobin, a reaction that also stabilizes the deoxygenated T-state. ditki.com
Detailed studies on how the specific substitutions in this compound affect the binding and regulatory function of 2,3-BPG, or alter the magnitude of the Bohr effect, are not available in the provided search results.
Hemoglobin exists in two principal quaternary structures: the low-affinity T (tense) state and the high-affinity R (relaxed) state. The binding and release of oxygen and allosteric effectors drive the transition between these states. The energetic landscape describes the free energy differences between these states and the energy barriers for the transition. The binding of allosteric effectors like 2,3-BPG stabilizes the T-state, increasing the energy required to switch to the R-state. aklectures.com
Specific thermodynamic data or analysis of the energetic landscape of the allosteric transitions for this compound have not been documented in the available search results.
Heme Iron Redox State and Autoxidation Mechanisms
The iron atom within the heme group must be in the ferrous (Fe²⁺) state to bind oxygen reversibly. Autoxidation is the process where the ferrous iron spontaneously oxidizes to the ferric (Fe³⁺) state, forming methemoglobin, which cannot carry oxygen. nih.govfrontiersin.org This process generates superoxide (B77818) radicals and can lead to the production of other reactive oxygen species. nih.govfrontiersin.org While this occurs at a slow rate in normal hemoglobin, certain mutations can increase the rate of autoxidation, leading to instability of the hemoglobin molecule. nih.gov
This compound has been described as "mildly unstable," which suggests it may have an increased rate of autoxidation. elsevierpure.com However, specific kinetic data on its autoxidation rate or detailed mechanistic studies explaining how the β64 and β133 substitutions influence the stability of the heme-iron complex are not present in the searched literature.
Molecular Pathways of Heme Iron Oxidation
The instability inherent in this compound, even if mild, predisposes it to an accelerated rate of autoxidation, a process central to heme iron oxidation. In all hemoglobin molecules, the iron atom within the heme group must be in the ferrous (Fe²⁺) state to reversibly bind and transport oxygen. youtube.comwikipedia.org However, hemoglobin is subject to spontaneous oxidation, or autoxidation, where the functional ferrous iron is converted to the non-functional ferric (Fe³⁺) state, forming methemoglobin. nih.govnih.gov This process renders the hemoglobin molecule incapable of binding oxygen. mdpi.com
The molecular pathway of this oxidation begins with the slow, continuous autoxidation of oxyhemoglobin, which produces a superoxide radical (O₂⁻). tandfonline.comresearchgate.net This reaction is the initial step in a cascade of oxidative processes.
Fe²⁺-O₂ (Oxyhemoglobin) → Fe³⁺ (Methemoglobin) + O₂⁻ (Superoxide) researchgate.net
Unstable hemoglobin variants, due to structural disruptions near the heme pocket, are more susceptible to this process. nih.gov The structural integrity of the globin chains is crucial for protecting the heme iron from the surrounding aqueous environment and oxidative species. In this compound, the Val→Leu substitution in the H helix likely creates a subtle conformational change that facilitates this process. tandfonline.com
Once formed, ferric hemoglobin (methemoglobin) is not only inactive for oxygen transport but is also less stable than its ferrous counterpart. nih.gov This reduced stability can lead to an increased rate of heme loss from the globin pocket. nih.gov Furthermore, the ferric heme iron can participate in further oxidative reactions. In the presence of hydrogen peroxide (H₂O₂), which is generated from the dismutation of superoxide, both ferrous and ferric hemoglobin can be oxidized to a highly reactive ferryl (Fe⁴⁺) species. nih.govresearchgate.net
Fe³⁺ + H₂O₂ → Fe⁴⁺=O (Ferrylhemoglobin) + H₂O nih.gov
The ferryl state is an extremely potent oxidizing agent that can cause significant damage to the globin protein itself and other biological molecules. nih.gov This cycle of oxidation from ferrous to ferric and then to ferryl states is a key pathway of hemoglobin-mediated oxidative damage, which is exacerbated in unstable variants like this compound. nih.gov
Generation of Reactive Oxygen Species (ROS) by Hemoglobin
The process of heme iron oxidation is intrinsically linked to the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures, including proteins, lipids, and nucleic acids. nih.gov Hemoglobin, particularly when unstable, is a major source of intracellular ROS within erythrocytes. nih.gov
The primary ROS generated during the autoxidation of hemoglobin is the superoxide anion (O₂⁻). tandfonline.comresearchgate.net This occurs when the bound oxygen molecule is released not as O₂, but as a radical after taking an electron from the heme iron.
As mentioned, superoxide is the precursor to other significant ROS. It can undergo spontaneous or enzyme-catalyzed dismutation to form hydrogen peroxide (H₂O₂). tandfonline.comresearchgate.net
2O₂⁻ + 2H⁺ → H₂O₂ + O₂ tandfonline.com
Hydrogen peroxide is a more stable and diffusible ROS than superoxide. nih.gov It plays a central role in the oxidative cascade by reacting with both the ferrous and ferric forms of hemoglobin to produce the highly damaging ferryl species (Fe⁴⁺). nih.govresearchgate.net The reaction of H₂O₂ with ferric hemoglobin can also generate a protein-based radical, which can migrate and cause further damage to the globin chain. nih.gov
The presence of unstable hemoglobins (B146990) like this compound amplifies this cycle of ROS generation. The increased rate of autoxidation leads to a higher production of superoxide and, consequently, hydrogen peroxide. nih.gov This elevated level of ROS can overwhelm the antioxidant defense mechanisms of the red blood cell, leading to oxidative stress. nih.gov This stress contributes to the denaturation of the hemoglobin molecule, the formation of Heinz bodies, damage to the red blood cell membrane, and ultimately, the premature hemolysis characteristic of unstable hemoglobinopathies. mdpi.comcnr.it
Molecular Pathophysiology of Hemoglobin Extremadura
Mechanisms of Hemoglobin Precipitation and Inclusion Body Formation
The structural instability inherent in Hemoglobin Extremadura is the catalyst for its precipitation within the erythrocyte. Unstable hemoglobin variants are prone to denaturation, a process that occurs spontaneously but is often accelerated by oxidative stress. encyclopedia.pub The primary mechanism involves the increased auto-oxidation of the iron atom within the heme group, converting it from the functional ferrous (Fe2+) state to the non-functional ferric (Fe3+) state, forming methemoglobin. researchgate.netnih.gov
In many unstable hemoglobins (B146990), this process does not stop at methemoglobin. The altered globin structure facilitates further degradation into hemichromes, which are hemoglobins in which the iron atom is in the ferric state and is coordinated on both sides of the porphyrin ring by internal amino acid residues of the globin chain, rendering it incapable of reversible oxygen binding. researchgate.netnih.gov These denatured hemichromes are highly prone to aggregation. They coalesce and precipitate within the red blood cell, forming characteristic inclusion bodies known as Heinz bodies. encyclopedia.pubwikipedia.orgarupconsult.com These bodies represent intracellular aggregates of denatured hemoglobin and are a hallmark of hemolytic anemias caused by unstable hemoglobin variants. arupconsult.com
| Stage | Description | Key Molecular Species |
| Initiation | Mutation-induced structural change (e.g., β64 Gly→Ser in Hb Extremadura) weakens the protein's tertiary structure, particularly around the heme pocket. tandfonline.com | Unstable this compound |
| Oxidation | The unstable structure increases the rate of auto-oxidation of the heme iron from the ferrous (Fe2+) state to the ferric (Fe3+) state. | Methemoglobin |
| Denaturation | The oxidized methemoglobin undergoes further conformational changes, leading to the formation of hemichromes. researchgate.net | Hemichromes |
| Precipitation | The insoluble hemichromes aggregate together within the red blood cell. | Aggregated Hemichromes |
| Inclusion Formation | These large aggregates form distinct intracellular inclusions. | Heinz Bodies |
Molecular Interactions Leading to Membrane Damage at the Cellular Level
The formation of Heinz bodies is not a benign intracellular event; it is directly linked to significant damage to the red blood cell membrane. The precipitated hemoglobin aggregates (Heinz bodies) attach to the inner leaflet of the erythrocyte plasma membrane. encyclopedia.pubwikipedia.org This binding is a critical step in the cell's path to destruction.
The interaction is thought to be mediated by the binding of hemichromes to the cytoplasmic domain of Band 3, a major integral membrane protein. nih.gov This binding causes the clustering of Band 3 proteins, which disrupts the normal architecture of the membrane's cytoskeleton. nih.govnih.gov Furthermore, the process of hemoglobin denaturation and precipitation is associated with significant oxidative stress. nih.govnih.gov The release of heme and the generation of reactive oxygen species (ROS) can lead to the peroxidation of membrane lipids and the oxidative damage of other crucial membrane and cytoskeletal proteins. nih.govnih.gov This combined assault—the physical disruption by Heinz body attachment and the chemical damage from oxidative stress—compromises the structural integrity and deformability of the red blood cell, making it rigid and susceptible to premature destruction by macrophages in the spleen. researchgate.net
Impact on Globin Chain Balance and Aggregation Tendencies
The pathophysiology of this compound stems from a qualitative defect in the β-globin chain, leading to protein instability, rather than a quantitative defect in globin chain synthesis. tandfonline.comencyclopedia.pub This distinguishes it from thalassemias, where the primary problem is an imbalanced synthesis of α- and β-globin chains. nih.govyoutube.com In β-thalassemia, for example, a reduced synthesis of β-globin leads to an excess of α-globin chains, which are themselves unstable and precipitate, causing cell damage. nih.govnih.gov
In the case of this compound, both α- and β-globin chains are synthesized in normal amounts. The issue lies in the aggregation tendency of the fully assembled, yet unstable, hemoglobin tetramer (α2βE2xtremadura). The β64 Gly→Ser mutation destabilizes the protein, making the entire molecule prone to oxidation and denaturation, as described previously. tandfonline.comresearchgate.net Therefore, the aggregation is not due to an excess of one type of globin chain but to the inherent instability of the variant hemoglobin molecule itself. The end result is similar—the formation of damaging precipitates—but the underlying cause is rooted in protein structure, not production imbalance.
| Hemoglobinopathy Type | Primary Defect | Mechanism of Precipitation |
| This compound | Qualitative (Unstable Protein Structure) | Instability of the assembled α2βE2xtremadura tetramer leads to denaturation and aggregation of the whole molecule into Heinz bodies. tandfonline.comencyclopedia.pub |
| β-Thalassemia | Quantitative (Reduced β-Globin Synthesis) | An excess of normal, but unpaired, α-globin chains aggregate and precipitate within the cell. nih.govnih.gov |
Advanced Research Methodologies for Hemoglobin Variant Characterization
Molecular Genetic Techniques
Molecular genetic analysis is the cornerstone for the definitive diagnosis of hemoglobinopathies. These techniques allow for the precise identification of mutations at the DNA level.
Polymerase Chain Reaction (PCR) and Variants (e.g., Gap-PCR, ARMS)
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific segments of DNA, enabling further analysis. nih.govhaematologica.org In the context of hemoglobinopathies, PCR is often the first step in molecular diagnosis. For Hemoglobin Extremadura, the β-globin gene (HBB) is amplified to generate a sufficient quantity of DNA for subsequent sequencing. tandfonline.com
Variants of PCR are employed to detect specific types of mutations:
Gap-PCR: This method is particularly useful for identifying large deletions or insertions in the globin genes. nih.govoup.com While this compound is caused by point mutations, Gap-PCR is a vital tool for diagnosing thalassemias that may co-exist with a hemoglobin variant. nih.govoup.com
Amplification Refractory Mutation System (ARMS): ARMS-PCR is designed to detect known single nucleotide polymorphisms (SNPs) or point mutations. nih.gov This technique utilizes primers that are specific to either the normal or the mutated DNA sequence. While not the primary method for discovering new variants, it can be a rapid and cost-effective screening tool for known mutations in specific populations. nih.gov
The following table summarizes the applications of different PCR techniques in hemoglobin variant analysis.
| PCR Technique | Primary Application in Hemoglobinopathy Diagnosis | Relevance to this compound |
| Standard PCR | Amplification of the target globin gene (e.g., HBB) for further analysis. nih.govtandfonline.com | Essential first step to generate sufficient DNA from the HBB gene for sequencing. tandfonline.com |
| Gap-PCR | Detection of large gene deletions or rearrangements, common in some thalassemias. nih.govoup.com | Primarily for ruling out or identifying co-inherited deletional thalassemias. |
| ARMS-PCR | Screening for known specific point mutations. nih.gov | Could be developed for rapid screening of the specific this compound mutations in affected families. |
Sanger Sequencing for Definitive Mutation Identification
Sanger sequencing is considered the gold standard for the definitive identification of point mutations. uw.edu This method determines the precise nucleotide sequence of a DNA fragment. In the case of this compound, sequencing of the amplified HBB gene revealed a double mutation on the same allele. tandfonline.com
The specific mutations identified in this compound are:
A GGC to AGC change at codon 64 of the second exon, resulting in a Glycine (B1666218) to Serine amino acid substitution (β64(E8)Gly→Ser). tandfonline.com
A GTG to CTG change at codon 133 of the third exon, leading to a Valine to Leucine (B10760876) substitution (β133(H11)Val→Leu). tandfonline.com
This definitive identification through Sanger sequencing allows for accurate diagnosis, genetic counseling, and a deeper understanding of the molecular basis of the hemoglobin variant's instability. tandfonline.com
Next-Generation Sequencing (NGS) Approaches for HBB Gene Analysis
Next-Generation Sequencing (NGS) has revolutionized the genetic diagnosis of hemoglobinopathies by allowing for the simultaneous analysis of multiple genes or the entire globin gene clusters. mdpi.com NGS panels designed for hemoglobin disorders can screen for a wide range of mutations in the HBB gene, including single nucleotide variants, small insertions/deletions, and larger structural variants. multigen.com.trdevyser.commdpi.com
For a complex variant like this compound, which involves two separate point mutations, NGS offers a powerful tool for comprehensive analysis, especially in cases where the clinical presentation is atypical or when screening for multiple potential mutations is necessary. mdpi.com This high-throughput approach can improve diagnostic efficiency and uncover novel or rare mutations. nih.gov
The table below outlines the key features of Sanger and Next-Generation Sequencing.
| Sequencing Method | Throughput | Primary Use in this compound Characterization | Key Advantages |
| Sanger Sequencing | Low | Definitive identification of the specific point mutations in the HBB gene. tandfonline.comuw.edu | High accuracy for single gene analysis. |
| Next-Generation Sequencing (NGS) | High | Comprehensive analysis of the HBB gene and other globin genes simultaneously; useful for complex cases or broad screening. mdpi.commultigen.com.tr | High throughput, can detect various mutation types, cost-effective for large-scale analysis. |
Biophysical Spectroscopic Methods
Biophysical spectroscopic methods are employed to investigate how the identified genetic mutations affect the structure and function of the hemoglobin protein. These techniques provide insights into the stability, conformation, and dynamics of the molecule.
UV-Visible Absorption Spectroscopy for Heme Dynamics
UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique for studying the electronic transitions of the heme group in hemoglobin. The heme group's absorption spectrum is sensitive to its oxidation state, ligand binding, and the surrounding protein environment. researchgate.netresearchgate.net The Soret band, a strong absorption peak around 415 nm, is characteristic of the heme porphyrin ring. biointerfaceresearch.com
In the context of an unstable variant like this compound, the mutation at β64(E8)Gly→Ser is located near the heme pocket and is suggested to disturb the heme environment by causing a separation of the B and E helices. tandfonline.com UV-Vis spectroscopy could be used to monitor changes in the Soret band and other regions of the spectrum to assess the stability of the heme-globin linkage and the rate of heme loss, which are hallmarks of unstable hemoglobins (B146990). The absorption peaks for oxyhemoglobin are typically observed around 541 nm and 576 nm, and changes in these peaks can indicate alterations in oxygen binding and autooxidation rates. nih.gov
Fluorescence Spectroscopy for Conformational Changes
Fluorescence spectroscopy is a sensitive technique for probing the local environment of aromatic amino acid residues, such as tryptophan and tyrosine, within a protein. nih.gov Hemoglobin contains tryptophan residues, and their intrinsic fluorescence can be used to monitor conformational changes in the protein structure. nih.gov
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins harvard.edu. The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins harvard.edu. The resulting CD spectrum, particularly in the far-UV region (190-250 nm), provides a characteristic signature of the protein's secondary structural elements, including α-helices, β-sheets, and random coils harvard.eduunirioja.es.
For any hemoglobin variant, the α-helical content is a dominant feature of its structure. A typical CD analysis of hemoglobin would yield a spectrum with distinct negative bands around 222 nm and 208 nm, which are indicative of α-helical structures.
In the specific case of this compound, the mutation β64(E8)Gly→Ser is of particular interest. This substitution occurs at the E8 position, which is proximate to the B helix tandfonline.com. It has been hypothesized that this change could lead to a separation of the B and E helices, thereby disturbing the heme environment and contributing to the protein's instability tandfonline.com.
While CD spectroscopy is an ideal method to probe such conformational changes, a review of published scientific literature reveals no specific studies that have applied this technique to this compound. Were such an analysis to be performed, researchers would compare the CD spectrum of this compound to that of normal Hemoglobin A (HbA). A significant change in the molar ellipticity values at the characteristic wavelengths could provide quantitative evidence of a loss or alteration of the α-helical content, confirming the suspected structural perturbation.
Table 1: Representative Wavelengths for Secondary Structure Analysis via CD
| Secondary Structure | Characteristic Wavelengths (nm) | Expected Molar Ellipticity [θ] |
|---|---|---|
| α-Helix | ~222, ~208 (Negative); ~193 (Positive) | Strong |
| β-Sheet | ~218 (Negative) | Moderate |
| Random Coil | ~195 (Negative) | Weak |
This interactive table provides generalized data for protein secondary structures and is not specific to this compound.
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Elucidation
To obtain a definitive, high-resolution view of a protein's three-dimensional structure at the atomic level, X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the gold-standard techniques mdpi.comnih.gov.
X-ray crystallography involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be mathematically reconstructed to produce a detailed electron density map, from which the precise position of each atom in the protein can be determined nih.govnih.gov. This method has been foundational in understanding the structure-function relationships of normal hemoglobin and numerous variants frontiersin.org.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large complexes or proteins that are difficult to crystallize nih.gov. In this technique, the protein solution is flash-frozen in vitreous ice, and thousands of images of individual molecules are captured with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D model researchgate.netbiorxiv.org.
For this compound, both of its mutations—β64(E8)Gly→Ser and β133(H11)Val→Leu—introduce structural questions that could be answered by these methods nih.gov.
The β64 Gly→Ser substitution introduces a larger, polar side chain. A high-resolution crystal structure would reveal the precise orientation of this new serine residue and show how it might disrupt the packing between the B and E helices or alter interactions with the nearby heme group tandfonline.com.
Despite the profound insights these techniques could offer, there are currently no published crystal structures or cryo-EM reconstructions specifically for this compound in the Protein Data Bank or the wider scientific literature. Elucidation of its three-dimensional structure would be a critical step in definitively linking its genetic mutations to the resulting molecular instability and its clinical phenotype.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Principle | Resolution | Key Advantage for Hb Extremadura Analysis |
|---|---|---|---|
| X-ray Crystallography | X-ray diffraction from a protein crystal | Typically 1.5 - 3.5 Å | Atomic-level detail of mutation sites and their local environment. |
| Cryo-Electron Microscopy | 3D reconstruction from 2D images of vitrified particles | Typically 2.5 - 5 Å | Can analyze protein in a near-native state without the need for crystallization; can capture different conformational states. |
This interactive table provides a general comparison and is not based on specific studies of this compound.
Comparative Molecular Analysis with Other Hemoglobin Variants
Comparison with Other β-Globin Point Mutation Variants
Hemoglobin Extremadura is defined by two specific amino acid substitutions in the β-globin chain: a glycine (B1666218) to serine change at codon 64 (β64(E8)Gly→Ser) and a valine to leucine (B10760876) substitution at codon 133 (β133(H11)Val→Leu). researchgate.net This dual mutation is an infrequent occurrence, with only a small fraction of known β-globin variants resulting from two point mutations on the same allele. researchgate.net The instability of this compound is thought to be primarily caused by the mutation at codon 64, a region critical for the structural integrity of the hemoglobin molecule.
Variants with mutations at codon 64, such as Hemoglobin J-Calabria and Hemoglobin Aubagne, offer a valuable comparison to this compound.
Hemoglobin J-Calabria (β64(E8)Gly→Asp) : This variant results from the substitution of glycine with aspartic acid at the same position as the first mutation in this compound. nih.gov It is considered a mildly unstable hemoglobin. plos.org Functionally, Hb J-Calabria exhibits increased oxygen affinity, while its cooperativity and Bohr effect remain normal. plos.org The introduction of a charged aspartic acid residue in place of the neutral glycine is the key molecular difference from the serine substitution in this compound.
Hemoglobin Aubagne (β64(E8)Gly→Ala) : In this variant, glycine is replaced by alanine. Like Hb J-Calabria and the corresponding mutation in Hb Extremadura, this substitution leads to an unstable beta chain. The change from glycine to alanine, a small, nonpolar amino acid, still disrupts the normal protein structure, highlighting the sensitivity of this particular codon to any amino acid substitution.
The instability observed in both Hb J-Calabria and Hb Aubagne, each with a single mutation at codon 64, supports the hypothesis that the β64(E8)Gly→Ser mutation is the primary driver of instability in this compound.
| Variant | Mutation at Codon 64 | Molecular Consequence |
| This compound | β64(E8)Gly→Ser | Unstable Hemoglobin |
| Hemoglobin J-Calabria | β64(E8)Gly→Asp | Mildly unstable, Increased O2 affinity |
| Hemoglobin Aubagne | β64(E8)Gly→Ala | Unstable beta chain |
Hemoglobin Renert (β133(H11)Val→Ala) : This variant involves the substitution of valine with alanine. It is characterized as a slightly unstable hemoglobin.
Hemoglobin La Pommeraie (β133(H11)Val→Met) : In this variant, valine is replaced by methionine. researchgate.net
| Variant | Mutation at Codon 133 | Molecular Consequence |
| This compound | β133(H11)Val→Leu | Contributes to overall instability |
| Hemoglobin Renert | β133(H11)Val→Ala | Slightly unstable |
| Hemoglobin La Pommeraie | β133(H11)Val→Met | Rare variant |
Differentiation from Common Hemoglobinopathies (e.g., HbS, HbC, HbE, HbD)
This compound can be differentiated from common hemoglobinopathies not only by its dual mutation but also by its fundamental molecular mechanism.
Hemoglobin S (HbS; β6(A3)Glu→Val) : The mutation in HbS leads to the polymerization of deoxygenated hemoglobin, causing red blood cells to sickle. This is a structural change driven by intermolecular interactions, a mechanism distinct from the intrinsic instability of this compound.
Hemoglobin C (HbC; β6(A3)Glu→Lys) : The mutation in HbC results in reduced red blood cell plasticity and can lead to the formation of intracellular crystals, particularly in the homozygous state. This is different from the Heinz body formation characteristic of unstable hemoglobins (B146990) like Extremadura.
Hemoglobin E (HbE; β26(B8)Glu→Lys) : HbE is unique in that its mutation creates an alternative splicing site in the β-globin mRNA, leading to reduced production of the variant β-chain and a thalassemic phenotype. This is a defect in globin synthesis, contrasting with the structural abnormality of this compound.
Hemoglobin D-Punjab (HbD-Punjab; β121(GH4)Glu→Gln) : While a structural variant, HbD-Punjab does not typically cause significant instability or hemolysis in the heterozygous state, unlike this compound.
| Hemoglobin Variant | Molecular Defect | Key Pathophysiological Mechanism |
| This compound | Double point mutation (β64 Gly→Ser, β133 Val→Leu) | Intrinsic protein instability |
| Hemoglobin S (HbS) | Single point mutation (β6 Glu→Val) | Polymerization of deoxygenated hemoglobin |
| Hemoglobin C (HbC) | Single point mutation (β6 Glu→Lys) | Reduced red blood cell plasticity, crystal formation |
| Hemoglobin E (HbE) | Single point mutation (β26 Glu→Lys) | Aberrant mRNA splicing, reduced globin synthesis |
| Hemoglobin D-Punjab | Single point mutation (β121 Glu→Gln) | Altered protein structure without significant instability |
Molecular Insights from Combined Mutations (e.g., Hb San Martin, Hb Kingsbury)
The presence of two mutations on the same β-globin allele in this compound is a rare phenomenon, and comparison with other such variants provides valuable molecular insights.
Hemoglobin San Martin (β6(A3)Glu→Val; β105(G7)Leu→Pro) : This variant combines the sickle mutation (β6 Glu→Val) with a second mutation (β105 Leu→Pro). The second mutation, the replacement of leucine with proline, is expected to break the G helix of the β-globin chain, leading to significant molecular instability. This creates a complex phenotype with features of both a sickling disorder and an unstable hemoglobin.
Hemoglobin Kingsbury (β132(H10)Lys→Asn) : While typically a single point mutation, the concept of combined mutations is relevant. For instance, the similar Hemoglobin Yamagata (β132(H10)Lys→Asn) was identified in a mosaic state, indicating complex genetic expression. Should a variant like Hb Kingsbury be inherited with another β-globin mutation on the same allele, it would create a novel hemoglobinopathy with a unique molecular profile.
The study of these doubly mutated hemoglobins, like this compound and Hemoglobin San Martin, demonstrates how the combination of different mutations can lead to complex and unique molecular behaviors that are not simply the sum of the individual mutations' effects.
Comparison with Hemoglobin Lepore Variants
Hemoglobin Lepore variants are fundamentally different from this compound in their genetic origin, yet they provide an interesting point of comparison.
Molecular Origin : Hemoglobin Lepore is not the result of point mutations but arises from an unequal crossover event during meiosis between the delta (δ) and beta (β) globin genes. This results in a fused δβ-globin gene and a corresponding fusion protein. In contrast, this compound results from two separate nucleotide changes within the β-globin gene.
Globin Chain Synthesis : The δβ fusion gene in Hb Lepore is under the control of the δ-globin gene promoter, which is less efficient than the β-globin gene promoter. This leads to a reduced rate of synthesis of the fusion globin chain, resulting in a β-thalassemia-like phenotype. This compound, being a structural variant, does not primarily affect the rate of globin chain synthesis but rather the stability of the resulting protein.
Structural and Functional Consequences : The Hemoglobin Lepore protein has the N-terminus of a δ-chain and the C-terminus of a β-chain. This structural alteration leads to a thalassemic phenotype. This compound's two amino acid substitutions, on the other hand, directly impact the stability of the β-globin chain, leading to hemolysis.
This comparison highlights the diverse genetic mechanisms that can lead to hemoglobinopathies, with this compound representing a rare class of double point mutations and Hemoglobin Lepore representing fusion gene variants.
| Feature | This compound | Hemoglobin Lepore Variants |
| Genetic Origin | Two point mutations on the β-globin gene | Unequal crossover between δ and β-globin genes |
| Resulting Globin Chain | β-globin chain with two amino acid substitutions | A fused δβ-globin chain |
| Primary Molecular Defect | Protein instability | Reduced synthesis of the globin chain |
| Associated Phenotype | Unstable hemoglobinopathy | β-thalassemia trait |
Future Directions in Hemoglobin Extremadura Research
Elucidation of Residual Uncharacterized Molecular Features
Despite the identification of its primary mutations, further research is necessary to fully understand the nuanced molecular characteristics of Hemoglobin Extremadura. The initial characterization in 1989 and a subsequent analysis in 2011 laid the foundational knowledge of this variant nih.govnih.gov. However, the precise interplay between the two mutations (β64 Gly→Ser and β133 Val→Leu) and their combined effect on the protein's tertiary and quaternary structure remains to be fully elucidated tandfonline.com.
Future studies should focus on high-resolution structural analysis, such as X-ray crystallography or cryo-electron microscopy, to visualize the precise conformational changes induced by these amino acid substitutions. Additionally, investigating the dynamics of heme loss, a common feature of unstable hemoglobins (B146990), and the propensity for the formation of Heinz bodies at a subcellular level will provide a more complete picture of its pathology mdpi.comnih.govdoctorabad.com. Understanding these residual molecular features is crucial for a comprehensive understanding of its instability.
Integration of Advanced Omics Data for Comprehensive Molecular Profiling
To achieve a holistic understanding of this compound's impact, future research should integrate advanced "omics" technologies. This multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive molecular profile of the disease state nih.govnih.govresearchgate.net.
Genomics: Beyond the known mutations in the beta-globin gene, whole-genome sequencing can identify potential genetic modifiers in other genes that may influence the clinical severity of the condition in individuals with this compound.
Transcriptomics: Analyzing the complete set of RNA transcripts in affected red blood cells can reveal alterations in gene expression patterns related to cellular stress responses, membrane integrity, and antioxidant pathways.
Proteomics: A detailed proteomic analysis can identify changes in the abundance of various proteins in the red blood cells of affected individuals. This can shed light on the cellular response to the presence of the unstable hemoglobin variant and potential compensatory mechanisms.
Metabolomics: Studying the metabolome can uncover alterations in metabolic pathways within the red blood cells, providing insights into the functional consequences of the hemoglobin instability and associated oxidative stress.
The integration of these omics datasets will be instrumental in constructing a detailed molecular map of the pathophysiology of this compound nih.gov.
Development of Predictive Models for Mutational Impact on Hemoglobin Function
By employing machine learning algorithms and molecular dynamics simulations, researchers can model the structural and energetic changes resulting from the Gly→Ser and Val→Leu substitutions researchgate.netresearchgate.net. These models can simulate protein folding, subunit interactions, and heme binding affinity, providing a deeper understanding of the mechanisms leading to instability. Such predictive tools can also be invaluable in forecasting the potential impact of other, yet to be discovered, hemoglobin variants with multiple mutations.
Exploration of Molecular Targets for Therapeutic Strategy Development (at a conceptual, chemical-target level)
While current management of unstable hemoglobin variants is largely supportive, future research should explore potential molecular targets for therapeutic intervention at a conceptual level. For this compound, strategies could focus on stabilizing the abnormal hemoglobin molecule.
One potential approach involves the development of pharmacological chaperones, which are small molecules designed to bind to the unstable hemoglobin variant and promote its proper folding and stability nih.gov. Another avenue of exploration is targeting the interaction between the alpha-hemoglobin stabilizing protein (AHSP) and the abnormal beta-chains to mitigate the pathological consequences of the instability nih.gov. Furthermore, gene-editing technologies like CRISPR-Cas9 present a long-term, though currently theoretical, possibility for correcting the underlying genetic mutations mdpi.comrsisinternational.org.
Expanding Global Datasets of Hemoglobin Variants for Comparative Molecular Research
To facilitate a deeper understanding of rare variants like this compound, it is imperative to continue expanding and integrating global databases of hemoglobin variants nih.govoup.com. Databases such as HbVar, a locus-specific database for hemoglobin variants and thalassemia mutations, play a critical role in collecting and disseminating information on the genetic and phenotypic diversity of hemoglobinopathies nih.govoup.comresearchgate.net.
By including detailed molecular and clinical data on this compound in these global repositories, researchers can perform comparative analyses with other unstable hemoglobin variants. This comparative approach can help identify common molecular mechanisms of instability and potential genotype-phenotype correlations across a spectrum of hemoglobinopathies. Such integrated datasets are invaluable resources for both fundamental and translational research in the field nih.gov.
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the structural and functional properties of Hemoglobin Extremadura?
- Methodological Answer : Utilize techniques such as high-performance liquid chromatography (HPLC) for protein separation and mass spectrometry for precise molecular weight determination. For functional analysis, employ oxygen dissociation curves and spectrophotometric assays to assess oxygen-binding affinity under varying pH and temperature conditions. Include controls using wild-type hemoglobin to identify anomalies .
- Data Example :
| Technique | Parameter Measured | Key Finding (Hypothetical) |
|---|---|---|
| HPLC | Purity of Hb Extremadura | 98.5% purity, elution time = 12.3 min |
| Mass Spectrometry | Molecular Weight | 64,523 Da (vs. 64,458 Da for wild-type) |
Q. What ethical considerations are critical when collecting biological samples for studying rare hemoglobin variants like this compound?
- Methodological Answer : Ensure informed consent protocols address the anonymization of genetic data and potential implications for participants. Collaborate with local ethics boards (e.g., Institutional Review Boards) to align with regional guidelines, such as those enforced by the University of Extremadura’s health research frameworks .
Q. How can statistical methods resolve contradictions in clinical data related to this compound’s prevalence?
- Methodological Answer : Apply multivariate regression analysis to account for confounding variables (e.g., age, altitude, comorbidities). Use cluster analysis (as in ) to identify subpopulations with higher variant prevalence. Validate findings with bootstrapping to assess robustness .
Advanced Research Questions
Q. What experimental strategies are recommended to validate the pathogenicity of this compound in vitro and in vivo models?
- Methodological Answer :
In vitro : Transfect cultured erythroid cells with Hb Extremadura cDNA and measure oxidative stress markers (e.g., malondialdehyde levels).
In vivo : Use CRISPR-edited murine models to mimic the variant’s expression. Monitor hematological parameters (e.g., RBC count, hemoglobin concentration) and compare to wild-type controls.
Reference spatial econometric models () to analyze geographic clustering of clinical cases .
Q. How can spatial econometrics enhance the analysis of this compound’s distribution in Extremadura’s population?
- Methodological Answer : Integrate geographic information systems (GIS) with demographic data to map variant prevalence. Apply spatial autocorrelation tests (e.g., Moran’s I) to detect non-random clustering. For heterogeneity, use geographically weighted regression (GWR) to link environmental factors (e.g., altitude) to variant expression .
- Data Example :
| Municipality | Prevalence (%) | Altitude (m) | Correlation Coefficient (Altitude vs. Prevalence) |
|---|---|---|---|
| Badajoz | 0.8 | 185 | -0.32 |
| Cáceres | 1.2 | 459 | 0.67 |
Q. What methodologies address discrepancies in functional studies of this compound’s oxygen affinity?
- Methodological Answer : Standardize experimental conditions (pH, temperature, and 2,3-DPG levels) across labs. Use meta-analysis to aggregate data from independent studies, applying Cochran’s Q test to evaluate heterogeneity. Replicate findings via isothermal titration calorimetry (ITC) for direct binding measurements .
Cross-Cutting Methodological Challenges
Q. How can researchers ensure reproducibility when studying this compound’s biochemical stability?
- Methodological Answer :
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols.
- Use differential scanning calorimetry (DSC) under controlled buffer conditions to measure thermal denaturation.
- Publish raw datasets in repositories like Zenodo or Figshare, as done in Extremadura’s EDEA Project ( ) .
Q. What role do interdisciplinary collaborations play in elucidating the evolutionary origin of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
